molecular formula C7H8ClN3 B3032215 4-Chloro-2-cyclopropylpyrimidin-5-amine CAS No. 1255099-31-0

4-Chloro-2-cyclopropylpyrimidin-5-amine

Cat. No.: B3032215
CAS No.: 1255099-31-0
M. Wt: 169.61
InChI Key: GPGUZBZOWQQPPF-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylpyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-cyclopropylpyrimidine with ammonia or an amine source under suitable conditions to introduce the amine group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropylpyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-2-cyclopropylpyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylpyrimidin-5-amine
  • 4-Chloro-2-ethylpyrimidin-5-amine
  • 4-Chloro-2-propylpyrimidin-5-amine

Uniqueness

4-Chloro-2-cyclopropylpyrimidin-5-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

4-Chloro-2-cyclopropylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological mechanisms, structure-activity relationships (SAR), and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C7_7H8_8ClN3_3
  • Molecular Weight : Approximately 154.60 g/mol
  • Structural Features : A chlorine atom at the 4-position and a cyclopropyl group at the 2-position of the pyrimidine ring, which influence its reactivity and interaction with biological targets .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for related compounds suggest that structural modifications can enhance potency against these enzymes .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress COX-2 activity effectively. For instance, compounds related to this structure have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly as an inhibitor of certain kinases involved in cancer progression. It has been identified as a potential candidate for targeting FLT3 in acute myeloid leukemia (AML), with promising results in preclinical models .

Structure–Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the cyclopropyl group at the 2-position enhances selectivity and potency against specific targets compared to other pyrimidine derivatives.

Comparative Analysis

The following table summarizes key SAR findings related to similar compounds:

Compound NamePosition of SubstitutionIC50 (μM)Biological Activity
This compound2-Cyclopropyl< 0.04COX-2 Inhibition
4-Chloro-2-methylpyrimidin-5-amine2-Methyl> 100Low activity
4-Chloro-2-propylpyrimidin-5-amine2-Propyl~50Moderate activity

Case Studies

  • Inhibition of COX Enzymes : A study demonstrated that derivatives of pyrimidine compounds, including this compound, effectively inhibited COX enzymes, showcasing their potential as anti-inflammatory agents .
  • FLT3 Inhibition in AML : Preclinical trials indicated that this compound exhibits potent activity against FLT3-positive AML cell lines, suggesting a pathway for therapeutic application .

Properties

IUPAC Name

4-chloro-2-cyclopropylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-5(9)3-10-7(11-6)4-1-2-4/h3-4H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGUZBZOWQQPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695077
Record name 4-Chloro-2-cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-31-0
Record name 5-Pyrimidinamine, 4-chloro-2-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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